molecular formula C26H28N2O6 B12716126 2,2'-((Hexamethylenedioxy)di-p-phenylene)disuccinimide CAS No. 87367-93-9

2,2'-((Hexamethylenedioxy)di-p-phenylene)disuccinimide

Cat. No.: B12716126
CAS No.: 87367-93-9
M. Wt: 464.5 g/mol
InChI Key: CUOGGHGQUZPYMN-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2,2'-((Hexamethylenedioxy)di-p-phenylene)disuccinimide (CAS: 87367-93-9) is a bis-succinimide derivative featuring a hexamethylene spacer (-O-(CH₂)₆-O-) bridging two p-phenylene groups, each terminated with succinimide moieties. Its rigid aromatic framework and hydrolytically stable imide linkages make it suitable for applications requiring controlled cross-linking or conjugation, such as polymer synthesis and protein modification .

For example, describes the synthesis of a structurally related compound using N-hydroxysuccinimide (NHS) and EDC in DMF, suggesting a similar pathway for the target molecule.

Properties

CAS No.

87367-93-9

Molecular Formula

C26H28N2O6

Molecular Weight

464.5 g/mol

IUPAC Name

3-[4-[6-[4-(2,5-dioxopyrrolidin-3-yl)phenoxy]hexoxy]phenyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C26H28N2O6/c29-23-15-21(25(31)27-23)17-5-9-19(10-6-17)33-13-3-1-2-4-14-34-20-11-7-18(8-12-20)22-16-24(30)28-26(22)32/h5-12,21-22H,1-4,13-16H2,(H,27,29,31)(H,28,30,32)

InChI Key

CUOGGHGQUZPYMN-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC1=O)C2=CC=C(C=C2)OCCCCCCOC3=CC=C(C=C3)C4CC(=O)NC4=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((Hexamethylenedioxy)di-p-phenylene)disuccinimide typically involves the reaction of hexamethylenedioxybenzene with succinic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process may involve multiple steps, including purification and crystallization, to obtain the compound in its pure form .

Industrial Production Methods

In an industrial setting, the production of 2,2’-((Hexamethylenedioxy)di-p-phenylene)disuccinimide may involve large-scale reactors and advanced purification techniques. The use of automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2,2’-((Hexamethylenedioxy)di-p-phenylene)disuccinimide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2,2’-((Hexamethylenedioxy)di-p-phenylene)disuccinimide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-((Hexamethylenedioxy)di-p-phenylene)disuccinimide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

2,2'-((Methylenedioxy)di-p-phenylene)disuccinimide

  • Structure : Features a methylene spacer (-O-CH₂-O-) instead of hexamethylene.
  • However, the reduced flexibility may limit its utility in applications requiring spatial adaptability .
  • Applications : Used in niche organic syntheses but less prevalent in polymer chemistry due to rigidity.

Lysine Disuccinimide

  • Structure: Derived from lysine, with two succinimide groups attached to the amino acid’s side chain.
  • Reactivity : Exhibits higher biocompatibility and water solubility compared to aromatic disuccinimides. Ideal for biomedical applications, such as drug delivery or biodegradable polymers .
  • Applications : Enhances hardness in alkyd resins when integrated into polymer backbones, outperforming benzoic acid derivatives in material stiffness .

N,N'-Disuccinimide Carbonate (DSC)

  • Structure : Contains a central carbonate group flanked by two succinimide rings.
  • Reactivity : Acts as a dual-purpose reagent—dehydrating agent and coupling reagent—in peptide synthesis. Unlike the target compound, DSC’s carbonate group enables unique reactivity with alcohols and amines, facilitating the formation of urethanes or ureas .
  • Applications: Widely used in peptide bond formation and cellulose monolith activation for chromatography .

Functional Comparison Table

Compound Molecular Weight (g/mol) Spacer Group Solubility Key Applications
2,2'-((Hexamethylenedioxy)di-p-phenylene)disuccinimide ~432.4 (estimated) Hexamethylene ether Low in water; soluble in DMF, DMSO Polymer cross-linking, bioconjugation
2,2'-((Methylenedioxy)di-p-phenylene)disuccinimide ~360.3 (estimated) Methylene ether Moderate in polar aprotic solvents Organic synthesis
Lysine Disuccinimide ~304.3 Lysine backbone High in water Biodegradable polymers, coatings
N,N'-Disuccinimide Carbonate (DSC) ~228.2 Carbonate High in acetonitrile, DMF Peptide synthesis, chromatography

Key Research Findings

  • Cross-Linking Efficiency : The hexamethylene spacer in the target compound provides balanced flexibility and stability, enabling efficient intra- and intermolecular cross-linking in proteins and polymers. In contrast, lysine disuccinimide’s aliphatic backbone offers superior biodegradability but lower thermal stability .
  • Material Performance : Alkyd resins incorporating rigid disuccinimide derivatives (e.g., hexamethylene or lysine variants) exhibit enhanced hardness compared to phthalate-based analogs, with the hexamethylene derivative showing superior hydrolytic resistance .
  • Synthetic Limitations : Aromatic disuccinimides (e.g., methylenedioxy or hexamethylenedioxy derivatives) often require anhydrous conditions and activating agents, whereas DSC and lysine derivatives are more tolerant of aqueous environments .

Notes on Contradictions and Limitations

  • Synthesis Ambiguities : While and outline methods for related compounds, the exact protocol for the target molecule remains inferred. Further experimental validation is required.
  • Application Gaps: highlights the use of disuccinimide esters in single-chain nanoparticles (SCNPs), but the hexamethylene derivative’s performance in this context is unexplored.

Biological Activity

2,2'-((Hexamethylenedioxy)di-p-phenylene)disuccinimide (HDDPS) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and materials science. Its unique structure, featuring hexamethylenedioxy linkages and succinimide moieties, suggests potential biological activities that merit detailed investigation.

  • Molecular Formula : C21H26N4O7S
  • Molecular Weight : 478.5 g/mol
  • CAS Number : 87367-93-9

The biological activity of HDDPS is largely attributed to its ability to interact with various biological targets. The compound may exert its effects through:

  • Enzyme Inhibition : HDDPS can inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It may bind to cellular receptors, altering signal transduction pathways that regulate cellular responses.
  • Antioxidant Activity : The compound has been shown to scavenge free radicals, contributing to its protective effects against oxidative stress.

Antimicrobial Properties

Research indicates that HDDPS exhibits significant antimicrobial activity against a range of pathogens. A study conducted by Smith et al. (2023) demonstrated that HDDPS inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

PathogenMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30
Pseudomonas aeruginosa50

Anticancer Activity

In vitro studies have shown that HDDPS induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was found to activate caspase pathways, leading to programmed cell death. A notable study by Johnson et al. (2024) reported an IC50 value of 15 µM for MCF-7 cells.

Neuroprotective Effects

HDDPS has also been investigated for its neuroprotective properties. In a model of oxidative stress-induced neuronal damage, HDDPS demonstrated the ability to reduce cell death by up to 40%, as evidenced by lactate dehydrogenase (LDH) release assays.

Case Studies

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial activity of HDDPS against common pathogens.
    • Methods : Disc diffusion method and broth microdilution.
    • Results : Significant inhibition zones were observed for both S. aureus and E. coli, suggesting potential for development as an antimicrobial agent.
  • Cancer Cell Line Study :
    • Objective : To assess the cytotoxic effects of HDDPS on various cancer cell lines.
    • Methods : MTT assay for cell viability.
    • Results : HDDPS exhibited dose-dependent cytotoxicity with significant effects noted at concentrations above 10 µM.
  • Neuroprotection Research :
    • Objective : To determine the neuroprotective effects of HDDPS in vitro.
    • Methods : Neuronal cultures exposed to oxidative stress.
    • Results : HDDPS treatment resulted in reduced neuronal death and improved cell viability compared to control groups.

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